molecular formula C17H17ClN2OS B11983481 8-CL-4-PR-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene

8-CL-4-PR-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene

Cat. No.: B11983481
M. Wt: 332.8 g/mol
InChI Key: CDJQLKUHAZOYMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

. standard organic synthesis techniques, including batch and continuous flow processes, could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

8-CL-4-PR-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

8-CL-4-PR-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with

Properties

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

9-chloro-5-propyl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C17H17ClN2OS/c1-2-4-17-20-14(10-13(19-20)16-5-3-8-22-16)12-9-11(18)6-7-15(12)21-17/h3,5-9,14,17H,2,4,10H2,1H3

InChI Key

CDJQLKUHAZOYMD-UHFFFAOYSA-N

Canonical SMILES

CCCC1N2C(CC(=N2)C3=CC=CS3)C4=C(O1)C=CC(=C4)Cl

Origin of Product

United States

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